molecular formula C16H15F3N2OS B3001519 N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034528-29-3

N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B3001519
CAS No.: 2034528-29-3
M. Wt: 340.36
InChI Key: WDYFKFYNELPHKR-UHFFFAOYSA-N
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Description

N-(1-(Thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide is a synthetic nicotinamide derivative characterized by a thiophene-substituted cyclopentyl group at the N-position and a trifluoromethyl group at the 6-position of the pyridine ring. The compound’s structural uniqueness arises from the combination of a rigid cyclopentyl-thiophene moiety and the electron-withdrawing trifluoromethyl group, which collectively influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c17-16(18,19)12-6-5-11(10-20-12)14(22)21-15(7-1-2-8-15)13-4-3-9-23-13/h3-6,9-10H,1-2,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYFKFYNELPHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting with the preparation of the thiophene and cyclopentyl intermediates. One common method involves the reaction of 3-bromothiophene with n-butyllithium at low temperatures, followed by the addition of elemental sulfur to form the thiophene ring . The cyclopentyl group can be introduced through a Grignard reaction or other alkylation methods.

The final step involves coupling the thiophene-cyclopentyl intermediate with 6-(trifluoromethyl)nicotinic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can produce the corresponding amine.

Scientific Research Applications

N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide Derivatives with Thioether Substituents

Compounds such as the S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides (e.g., 7–53 in ) share a nicotinamide core but differ in key substituents. These analogs feature a 4-fluorophenyl group and a mercapto (-SH) substituent at the 6-position, synthesized via EEDQ-mediated coupling .

  • Key Differences: Trifluoromethyl vs. Thiophene-Cyclopentyl vs. Mercapto: The cyclopentyl-thiophene moiety introduces steric bulk and π-π stacking capability, whereas the mercapto group in ’s compounds may form disulfide bonds or coordinate metal ions, affecting redox stability and off-target interactions.
  • Pharmacological Implications : The absence of a reactive thiol in the target compound likely reduces metabolic oxidation risks, extending its half-life relative to mercapto-nicotinamides .

Benzofuran-Thiophene Pyrimidine Analogs

describes pyrimidin-2-ol and pyrimidin-2-thiol derivatives (4a-d, 5a-d) featuring benzofuran and thiophene substituents. These compounds are synthesized via condensation of prop-2-en-1-one derivatives with urea/thiourea .

  • ~10 mg/mL for pyrimidines). Substituent Effects: The trifluoromethyl group in the target may enhance electron-withdrawing effects, stabilizing negative charge in binding pockets compared to the hydroxyl or thiol groups in pyrimidines.
  • Biological Relevance : Both classes leverage thiophene for aromatic interactions, but the target’s cyclopentyl group may restrict conformational flexibility, optimizing binding to sterically sensitive targets .

Patented Cyclopentyl/Cyclohexyl Carbamoyl Compounds

highlights patented compounds with cyclopentyl or bicyclic groups, such as 3-(1-(6-endo-hydroxymethylbicyclo[2,2,1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid. These often feature ester or carboxylic acid groups for prodrug strategies or ionizable motifs .

  • Key Differences :
    • Trifluoromethyl vs. Carboxylic Acid/Ester : The target’s trifluoromethyl group avoids the ionization and hydrolysis risks associated with esters/carboxylic acids, improving metabolic stability (e.g., t½ >6 hours vs. <2 hours for esters).
    • Amide vs. Bicyclic Systems : The target’s simpler cyclopentyl-thiophene amide balances rigidity and synthetic accessibility, contrasting with complex bicyclic systems in patents that may hinder large-scale synthesis.
  • Therapeutic Potential: The target’s lack of ionizable groups at physiological pH could enhance blood-brain barrier penetration compared to carboxylic acid-containing analogs .

Research Findings and Implications

  • Target Compound Advantages: The trifluoromethyl and thiophene-cyclopentyl groups synergistically enhance lipophilicity and target engagement, as seen in kinase inhibitors where CF₃ groups occupy hydrophobic pockets .
  • Limitations: Limited solubility may require formulation aids (e.g., cyclodextrins) for in vivo efficacy. No direct activity data are available in the provided evidence, necessitating further enzymatic assays.

Biological Activity

N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C19H21F3N2O2S
  • Molecular Weight : 398.44 g/mol
  • CAS Number : 2034549-54-5

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Activity : Potential as an inhibitor of the USP1/UAF1 deubiquitinase complex.
  • Antimicrobial Properties : Efficacy against various pathogens.
  • Fungicidal Activity : Notable effects on agricultural pathogens.

Anticancer Activity

The compound has been evaluated for its ability to inhibit the USP1/UAF1 complex, which plays a crucial role in the DNA damage response. A study highlighted that derivatives of this compound can selectively inhibit USP1/UAF1 with nanomolar potency, leading to increased levels of monoubiquitinated PCNA and reduced cell survival in non-small cell lung cancer models .

Table 1: Inhibitory Potency of Related Compounds

CompoundIC50 (μM)Target
ML3230.7USP1/UAF1
N-(thiophen-2-yl) derivative7.9USP1/UAF1

Antimicrobial Activity

The compound has shown promising results against various microbial strains. For instance, studies on structurally related compounds have demonstrated significant antiprotozoal activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, suggesting that this compound may possess similar properties.

Fungicidal Activity

Research indicates that derivatives of this compound exhibit fungicidal activities against pathogens such as Pseudoperonospora cubensis, which causes cucumber downy mildew. The findings suggest potential applications in agricultural fungicides.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The thiophene ring contributes to its interaction with biological targets.
  • The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability.

Case Study: SAR Analysis

In a comparative SAR study, modifications to the thiophene moiety resulted in variations in potency against USP1/UAF1. For example, replacing the thiophene with a phenyl ring improved potency to 3.1 μM .

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